molecular formula C8H9BrN2O2 B7925764 [(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid

[(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid

Cat. No.: B7925764
M. Wt: 245.07 g/mol
InChI Key: FLFUWLKFEOTNDL-UHFFFAOYSA-N
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Description

[(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid is a brominated pyridine derivative with an amino-acetic acid functional group. Its molecular formula is C₈H₈BrN₂O₂, and it features a pyridin-4-ylmethyl group substituted with a bromine atom at the 2-position, linked to an amino-acetic acid moiety via a methylene bridge. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly in ligand-receptor interactions and enzyme inhibition studies .

Properties

IUPAC Name

2-[(2-bromopyridin-4-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-7-3-6(1-2-11-7)4-10-5-8(12)13/h1-3,10H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFUWLKFEOTNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Amino-Acetic Acid Moiety: The brominated pyridine is then reacted with glycine or its derivatives to form the amino-acetic acid moiety. This step may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reactivity Profile

The compound combines a bromo-substituted pyridine ring, a primary amino group, and a carboxylic acid moiety, enabling diverse reactivity. Key functional groups include:

  • Bromine (Br) : Positioned on the pyridine ring, susceptible to nucleophilic aromatic substitution under specific conditions.

  • Primary amine (-NH2) : Highly reactive toward acetylation, alkylation, and condensation reactions.

  • Carboxylic acid (-COOH) : Prone to esterification, amidation, and decarboxylation.

Reactions of the Amino Group

1. Acetylation

  • Mechanism : The primary amine reacts with acetylating agents (e.g., acetyl chloride) to form an amide.

  • Conditions : Base (e.g., NaOH), aqueous/organic solvent, room temperature .

  • Product : Amide derivative with reduced basicity.

2. Alkylation

  • Mechanism : Reaction with alkyl halides (e.g., methyl iodide) to form tertiary amines.

  • Conditions : Alkyl halide, base (e.g., K2CO3), reflux .

  • Product : Quaternary ammonium salt or substituted amine.

3. Condensation with Carbonyl Compounds

  • Mechanism : Formation of imines via reaction with aldehydes/ketones.

  • Conditions : Acid catalyst (e.g., HCl), heat .

  • Product : Schiff base derivatives.

Reactions of the Carboxylic Acid Moiety

1. Esterification

  • Mechanism : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts.

  • Conditions : Reflux with H2SO4 .

  • Product : Esters (e.g., ethyl ester).

2. Amidation

  • Mechanism : Conversion to amides using amines (e.g., NH3) under coupling conditions.

  • Conditions : Coupling agents (e.g., DCC), DMF, room temperature .

  • Product : Amide derivatives.

3. Decarboxylation

  • Mechanism : Loss of CO2 under thermal conditions.

  • Conditions : High temperature (e.g., 200°C), acid catalyst .

  • Product : Decarboxylated derivative.

Pyridine Ring Reactions

1. Nucleophilic Aromatic Substitution

  • Mechanism : Replacement of bromine with nucleophiles (e.g., NH3, thiols).

  • Conditions : Polar aprotic solvent (e.g., DMF), elevated temperature .

  • Product : Substituted pyridine derivatives.

2. Suzuki Coupling

  • Mechanism : Cross-coupling with arylboronic acids using palladium catalysts.

  • Conditions : Pd(PPh3)4, K3PO4, dioxane/water, 85–95°C .

  • Product : Aryl-substituted pyridine derivatives.

Comparative Analysis of Functional Groups

Functional Group Reactivity Typical Reagents Key Products
Primary amine HighAcetyl chloride, alkyl halidesAmides, tertiary amines
Carboxylic acid ModerateAlcohols, aminesEsters, amides
Pyridine Br LowNucleophilesSubstituted pyridines
Pyridine ring Low (without activation)ElectrophilesSubstituted pyridines

Biological Implications

  • Target Binding : The amine and carboxylic acid groups facilitate interactions with enzymes/receptors .

  • Toxicity Modulation : Substitution patterns influence metabolic stability and toxicity .

Research Gaps and Challenges

  • Kinetic Control : Optimizing reaction conditions for selective substitution at bromine vs. amine.

  • Toxicity Screening : Assessing bioaccumulation and environmental impact of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to [(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid exhibit cytotoxic effects against various cancer cell lines. The bromo substitution may enhance the compound's interaction with biological targets, potentially leading to the development of new anticancer agents.
  • Antimicrobial Properties : Studies have shown that related pyridine derivatives possess significant antimicrobial activities. The structural features of this compound suggest it may also exhibit similar properties, making it a candidate for further investigation in treating bacterial and fungal infections .
  • Neuroprotective Effects : There is emerging evidence that compounds containing pyridine rings can have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where such compounds may help mitigate oxidative stress and inflammation in neuronal cells .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design aimed at metabolic disorders.
  • Receptor Modulation : Given its structural characteristics, it may modulate neurotransmitter receptors, potentially leading to applications in treating psychiatric disorders .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various brominated pyridine derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound showed significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activities among different pyridine derivatives, this compound demonstrated promising results against Gram-positive bacteria. This study highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of [(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary based on the structure of the final compound derived from this compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Potential Applications
[(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid C₈H₈BrN₂O₂ 259.10 Amino, acetic acid, bromopyridine Pyridin-4-ylmethyl group with 2-bromo substituent Ligand design, enzyme inhibition
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide C₁₂H₁₀BrN₃O 292.14 Acetamide, bromophenyl, pyrazine 4-Bromophenyl linked to pyrazine via acetamide Penicillin analogs, coordination chemistry
[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid C₁₅H₁₇NO₄ 283.30 Amino, acetic acid, cyclopropyl, benzodioxan Benzodioxan and cyclopropyl substituents Neuropharmacology
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid C₈H₈BrNO₂ 230.06 Acetic acid, bromopyridine, methyl Methyl at pyridine-6, bromo at pyridine-4 Heterocyclic intermediate
(4-Bromo-2-{(Z)-[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid C₁₉H₁₄BrN₃O₃S₂ 492.37 Thiazolidinone, acetic acid, bromophenoxy Thioxo-thiazolidinone core with pyridinylmethyl SKP2 inhibition, anticancer research

Key Observations:

Functional Group Variations: The target compound lacks the thiazolidinone or benzodioxan rings present in analogs from and , respectively. These groups enhance rigidity and binding specificity in enzyme inhibition . Compared to 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (), the pyridine ring in the target compound replaces the pyrazine, altering electronic properties and hydrogen-bonding capacity .

Substituent Position Effects :

  • The 2-bromo substituent on the pyridine ring in the target compound contrasts with the 4-bromo in 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid (). This positional difference impacts steric hindrance and intermolecular interactions .

Biological Relevance: Thiazolidinone derivatives () exhibit anticancer activity via SKP2 inhibition, while benzodioxan-containing analogs () are explored in neuropharmacology. The target compound’s simpler structure may prioritize ligand flexibility for broad-spectrum applications .

Synthetic Accessibility: The target compound can be synthesized via EDC-mediated coupling (similar to ) or alkylation (as in ). In contrast, thiazolidinone derivatives require multistep cyclization .

Biological Activity

[(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromo-substituted pyridine ring, an amino group, and an acetic acid moiety, which contribute to its unique interaction capabilities within biological systems.

  • Molecular Formula : C11H15BrN2O
  • Molecular Weight : Approximately 287.15 g/mol
  • Structure : The compound consists of a pyridine ring substituted with a bromine atom at the 2-position and an amino group attached to a methyl group that leads to an acetic acid functional group.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the amino group and acetic acid moiety contribute to its solubility and stability in biological environments. The exact pathways involved depend on the specific application and target molecule.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for this compound are comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-Thrombolytic Activity

In studies examining anti-thrombolytic properties, derivatives of pyridine compounds have demonstrated varying degrees of activity. For instance, certain analogs showed up to 41.32% inhibition of clot formation in human blood, suggesting that similar compounds may possess beneficial effects in managing thrombotic conditions .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have also been investigated. Some derivatives exhibited significant hemolytic activity against red blood cells, with certain compounds displaying lysis percentages around 11.72%. This suggests potential applications in cancer treatment, where compounds can induce apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli and P. aeruginosa; MIC comparable to antibiotics
Anti-ThrombolyticUp to 41.32% inhibition of clot formation
CytotoxicityHemolytic activity with lysis percentages around 11.72%

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of pyridine derivatives, including those structurally related to this compound, exhibited potent antibacterial activity with inhibition values significantly higher than control groups .
  • Thrombolytic Potential : Another investigation focused on the thrombolytic activity of pyridine derivatives revealed that structural modifications could enhance their effectiveness in preventing clot formation, indicating the therapeutic potential for cardiovascular diseases .
  • Cytotoxic Effects on Cancer Cells : Research into the cytotoxic properties showed that certain derivatives could effectively induce apoptosis in cancer cell lines, showcasing the potential for developing new anticancer agents based on this scaffold .

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